![molecular formula C19H23N3O4S B12150690 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12150690.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a unique combination of structural elements, including a benzodioxin ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials. The final step involves the coupling of the benzodioxin and piperazine intermediates under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their signaling pathways.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: shares similarities with other sulfonyl-containing piperazine derivatives, such as:
Uniqueness: The unique combination of the benzodioxin ring and the pyridin-2-yl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C19H22N2O7S2, with a molecular weight of approximately 454.52 g/mol. The structure includes a benzodioxin moiety linked to a piperazine ring, which is characteristic of many biologically active compounds.
Structural Formula
Molecular Structure
Molecular Structure (Placeholder for actual image)
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of the benzodioxin structure have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 2 µg/mL |
Compound B | E. faecium | 4 µg/mL |
Compound C | C. albicans | 16 µg/mL |
Data derived from recent antimicrobial studies .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic properties through α-glucosidase enzyme inhibition studies. Results indicate that certain derivatives possess weak to moderate inhibitory activity against this enzyme, suggesting potential for managing type 2 diabetes.
Table 2: α-Glucosidase Inhibition Data
Compound | IC50 (µM) | Relative to Acarbose (IC50 = 37.38 µM) |
---|---|---|
Compound D | 81.12 ± 0.13 | Moderate |
Compound E | 86.31 ± 0.11 | Weak |
Results from antidiabetic studies .
The biological mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and glucose metabolism.
- Cell Membrane Interaction : The lipophilic nature of the benzodioxin moiety may facilitate interactions with bacterial membranes, disrupting their integrity.
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A study focused on the efficacy of related benzodioxin compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives exhibited comparable or superior activity compared to traditional antibiotics like vancomycin.
Case Study 2: Evaluation in Diabetic Models
In vivo models evaluating the antidiabetic effects of these compounds showed a significant reduction in blood glucose levels in treated groups compared to controls, indicating their potential as therapeutic agents in diabetes management.
Properties
Molecular Formula |
C19H23N3O4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,17-4-5-18-19(15-17)26-14-13-25-18)22-11-9-21(10-12-22)8-6-16-3-1-2-7-20-16/h1-5,7,15H,6,8-14H2 |
InChI Key |
JZMOZSZMQLXWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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